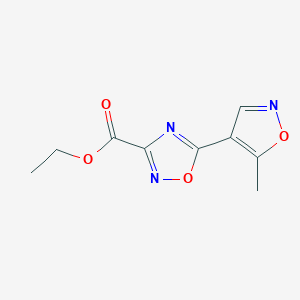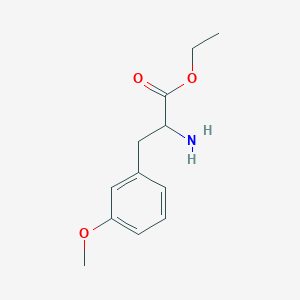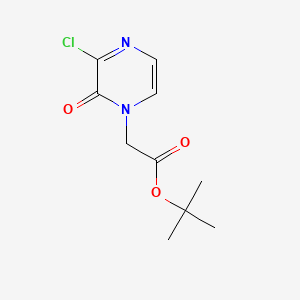
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is a chemical compound that features a pyrazine ring substituted with a chloro and oxo group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate typically involves the reaction of tert-butyl 2-chloroacetate with a suitable pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazine derivatives.
Reduction: Formation of hydroxyl-substituted pyrazine derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate involves its interaction with specific molecular targets. The chloro and oxo groups on the pyrazine ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-chloro-2-oxoacetate: Similar ester functionality but lacks the pyrazine ring.
Tert-butyl bromoacetate: Similar ester functionality but with a bromo group instead of a chloro group.
Tert-butyl 2,2,2-trichloroacetimidate: Contains a trichloroacetimidate group instead of the pyrazine ring
Uniqueness
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. The combination of the chloro and oxo groups with the ester functionality makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H13ClN2O3 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-7(14)6-13-5-4-12-8(11)9(13)15/h4-5H,6H2,1-3H3 |
InChI Key |
ALCJDCZDWIPJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CN=C(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


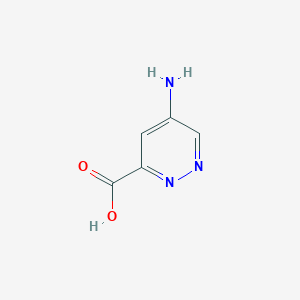
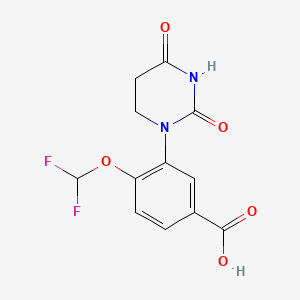
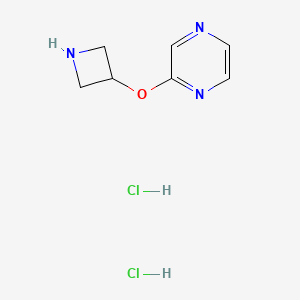
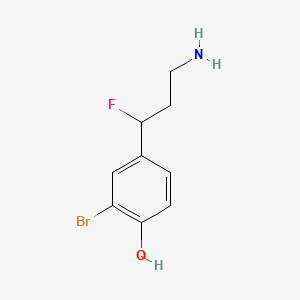
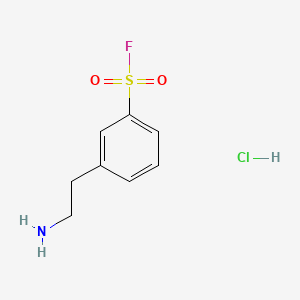
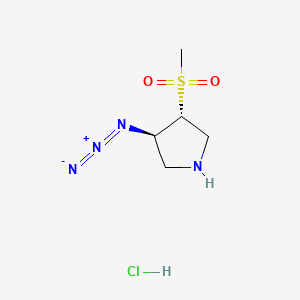
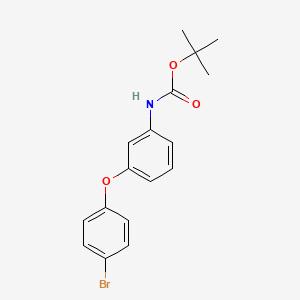
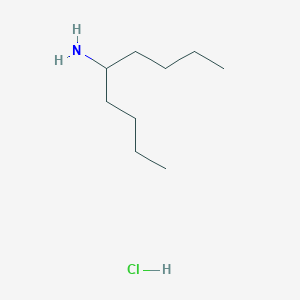


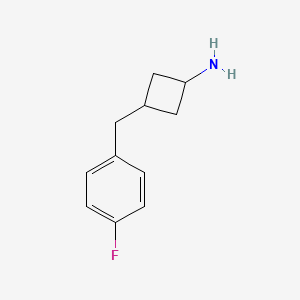
![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
